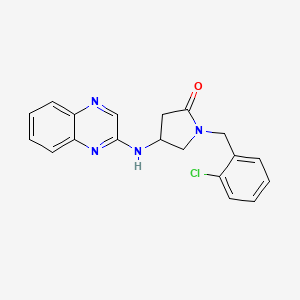![molecular formula C12H8BrN3O5 B5416918 6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5416918.png)
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been extensively researched due to its potential applications in various fields of science. This compound is commonly known as BPN or Bromopyruvic Acid Nitrophenyl Ester. It is a yellow crystalline powder that is soluble in water and organic solvents. BPN is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a promising candidate for cancer treatment.
作用機序
BPN inhibits the activity of enzymes involved in the energy metabolism of cancer cells, specifically pyruvate kinase and lactate dehydrogenase. These enzymes are critical for the production of ATP, the energy currency of cells. By inhibiting these enzymes, BPN disrupts the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation.
Biochemical and Physiological Effects:
BPN has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This is due to the differential expression of pyruvate kinase and lactate dehydrogenase in cancer cells compared to normal cells. BPN has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
実験室実験の利点と制限
BPN has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a useful tool for studying the role of these enzymes in cancer biology. BPN is also relatively easy to synthesize, making it readily available for research purposes. However, BPN has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for research on BPN. One area of interest is the development of BPN derivatives with improved stability and solubility. Another area of interest is the combination of BPN with other cancer therapies to enhance its efficacy. Additionally, the use of BPN as a diagnostic tool for cancer detection is an area of active research. Overall, BPN has great potential for the development of new cancer therapies and further research is needed to fully explore its applications.
合成法
The synthesis of BPN involves the reaction of 3-bromo-4-hydroxybenzaldehyde with malonic acid in the presence of a base to form a pyrimidinedione intermediate. This intermediate is then coupled with nitrophenyl bromide using a coupling agent to form BPN. The synthesis of BPN is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
BPN has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of enzymes involved in the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation. BPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make BPN a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
6-[(Z)-2-(3-bromo-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O5/c13-7-5-6(2-4-9(7)17)1-3-8-10(16(20)21)11(18)15-12(19)14-8/h1-5,17H,(H2,14,15,18,19)/b3-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKWOQZFDRKOMP-IWQZZHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)

![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)
![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416875.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5416883.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5416894.png)
![4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)

![4-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}morpholine](/img/structure/B5416905.png)
![3-(butylthio)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5416927.png)